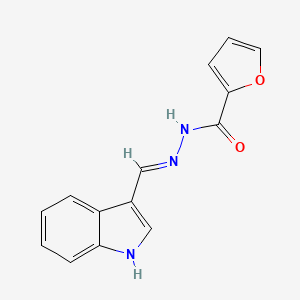![molecular formula C20H17N3O3S B3727382 N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B3727382.png)
N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide
Overview
Description
N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide, also known as HPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPTAA is a thioester derivative of pyrimidine, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure.
Mechanism of Action
The mechanism of action of N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide is not fully understood. However, it is believed that N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways in cells. N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been found to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells. Additionally, N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been found to inhibit the proliferation of cancer cells and induce apoptosis. N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has also been shown to reduce inflammation in cells by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide in lab experiments is its high purity and yield. This makes it suitable for various scientific research applications. Additionally, N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been found to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, one of the limitations of using N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide. One of the directions is to investigate the potential of N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide and its effects on various signaling pathways in cells. Moreover, the development of novel N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide derivatives with improved solubility and bioavailability could enhance its therapeutic potential.
Scientific Research Applications
N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells. Additionally, N-(4-{2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]acetyl}phenyl)acetamide has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
N-[4-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-13(24)21-16-9-7-15(8-10-16)18(25)12-27-20-22-17(11-19(26)23-20)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,24)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCROFLYCQNLCLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[5-(2-hydroxyphenyl)-1,2,4-oxadiazol-3-yl]vinyl}phenyl acetate](/img/structure/B3727301.png)
![3-[(4-benzyl-1-piperazinyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B3727306.png)
![4-methoxy-N-[(4-methyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B3727307.png)

![2-(ethylthio)-5-(3-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3727316.png)
![N-1,3-benzothiazol-2-yl-2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3727335.png)
![[4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B3727346.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[1-(4-hydroxy-3-methoxyphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3727353.png)
![N-{(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)amino]methylene}-4-methoxybenzamide](/img/structure/B3727356.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B3727364.png)
![N-(2,4-dimethylphenyl)-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B3727365.png)
![N-(5-{[1-(4-oxo-3,4-dihydro-2-quinazolinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3727366.png)
![5-amino-3-{2-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3727369.png)
![N-cyclohexyl-2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]acetamide](/img/structure/B3727376.png)